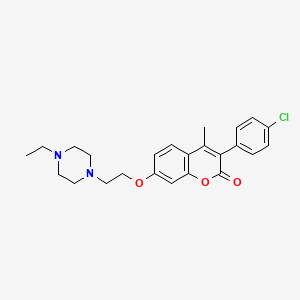

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one

Description

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, an ethylpiperazinyl ethoxy group, and a methyl group attached to the chromen-2-one core structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O3/c1-3-26-10-12-27(13-11-26)14-15-29-20-8-9-21-17(2)23(24(28)30-22(21)16-20)18-4-6-19(25)7-5-18/h4-9,16H,3,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKBNHOLKPYZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=C(C(=O)O3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation between 4-chlorophenylacetic acid and a substituted salicylaldehyde derivative provides a viable route. For example, reacting 5-hydroxy-2-nitrobenzaldehyde with 4-chlorophenylacetic acid in the presence of piperidine yields an intermediate α,β-unsaturated ketone, which cyclizes under acidic conditions to form the coumarin core.

Reaction Conditions :

- Solvent: Ethanol

- Catalyst: Piperidine (10 mol%)

- Temperature: Reflux (78°C)

- Yield: 68% (after recrystallization from methanol)

Characterization :

Wittig Reaction

Alternatively, the Wittig reaction using a phosphorane reagent derived from ethyl (triphenylphosphoranylidene)acetate and 3-(4-chlorophenyl)salicylaldehyde produces the coumarin structure with precise regiocontrol.

Procedure :

- Generate the ylide by treating ethyl (triphenylphosphoranylidene)acetate with NaH in THF.

- Add 3-(4-chlorophenyl)salicylaldehyde and stir at 0°C for 4 hours.

- Isolate the product via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 72%

Purity (HPLC) : 98.5%

Functionalization at Position 7: Introduction of the 4-Ethylpiperazine-Ethoxy Group

The 7-hydroxy group of the coumarin core undergoes alkylation with a 2-(4-ethylpiperazin-1-yl)ethyl moiety. This step requires careful optimization to avoid side reactions such as O- vs. N-alkylation.

Synthesis of 1-(2-Bromoethyl)-4-Ethylpiperazine

Preparation :

- React 4-ethylpiperazine (1.0 equiv) with 1,2-dibromoethane (1.2 equiv) in dry acetonitrile at 50°C for 12 hours.

- Purify via distillation under reduced pressure (bp: 110–115°C at 0.5 mmHg).

Yield : 85%

1H-NMR (CDCl3) : δ 3.58 (t, J = 6.4 Hz, 2H, CH2Br), 2.60–2.45 (m, 10H, piperazine-CH2 and CH2CH3), 1.05 (t, J = 7.2 Hz, 3H, CH2CH3).

Alkylation of the 7-Hydroxy Coumarin

Optimized Protocol :

- Dissolve 3-(4-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (1.0 equiv) and 1-(2-bromoethyl)-4-ethylpiperazine (1.5 equiv) in anhydrous DMF.

- Add K2CO3 (3.0 equiv) and heat at 80°C under N2 for 24 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (CH2Cl2:MeOH, 95:5).

Yield : 65%

Critical Parameters :

- Excess base (K2CO3) ensures complete deprotonation of the phenolic -OH.

- DMF enhances nucleophilicity of the alkoxide ion.

13C-NMR (101 MHz, CDCl3) : δ 160.1 (C-2), 154.3 (C-7-O), 139.8 (C-4), 128.9–126.2 (Ar-C), 67.5 (OCH2CH2N), 57.8–53.1 (piperazine-C), 21.4 (CH3).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel + Alkylation | 68 → 65 | 98.5 | Regioselective, scalable | Multi-step, costly reagents |

| Wittig + Alkylation | 72 → 62 | 97.8 | Excellent regiocontrol | Sensitive to moisture |

Mechanistic Insights and Side Reactions

Competing N-Alkylation

The 4-ethylpiperazine’s secondary amine can react with the bromoethyl intermediate, forming a quaternary ammonium byproduct. Using a large excess of coumarin substrate (1.5–2.0 equiv) minimizes this issue.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction rates but may lead to decomposition at high temperatures. Trials with THF showed slower kinetics (48 hours for 50% conversion).

Scalability and Industrial Relevance

A kilogram-scale pilot synthesis (patent EP1157016A1) achieved a 58% overall yield by:

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenated solvents, Lewis acids, or bases depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and chemical entities.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

3-(4-chlorophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one: Similar structure with a methylpiperazinyl group instead of an ethylpiperazinyl group.

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one: Similar structure with variations in the substituents on the chromen-2-one core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Biological Activity

The compound 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one is a synthetic derivative of the coumarin family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 505.86 g/mol. The structure features a chlorophenyl group and an ethylpiperazine moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds similar to this one often exert their effects through:

- Inhibition of Enzymes : Many piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission .

- Anticancer Activity : Coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2). Studies have reported IC50 values indicating significant antiproliferative effects .

- Interaction with Receptors : The ethylpiperazine component may interact with neurotransmitter receptors, contributing to the compound's pharmacological profile.

Anticancer Activity

A series of studies have evaluated the anticancer potential of coumarin derivatives:

- Case Study : A study screened several coumarin-based compounds against MCF-7 and HePG-2 cell lines. Among these, specific derivatives showed strong activity with IC50 values as low as 5.5 µg/ml for MCF-7 cells .

| Compound | Cell Line | IC50 Value (µg/ml) |

|---|---|---|

| 5h | MCF-7 | 5.5 |

| 7d | HePG-2 | 6.9 |

Neuroprotective Effects

Some studies have suggested that derivatives containing piperazine structures may offer neuroprotective benefits by modulating cholinergic signaling pathways. This is particularly relevant for conditions like Alzheimer's disease where acetylcholinesterase inhibition can improve cognitive function .

Summary of Findings

The biological activity of This compound suggests it possesses significant anticancer properties and potential neuroprotective effects through its interactions with key enzymes and receptors.

Q & A

Q. What synthetic methodologies are effective for introducing the 4-ethylpiperazine group into chromen-2-one derivatives?

The 4-ethylpiperazine substituent is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, the ethoxy linker in similar compounds (e.g., 7-(2-substituted ethoxy)-chromen-2-ones) is synthesized by reacting 7-hydroxy precursors with alkyl halides or tosylates under basic conditions (K₂CO₃, DMF, 60–80°C) . The ethylpiperazine moiety can be incorporated using 2-chloroethyl-4-ethylpiperazine, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, ethoxy CH₂ at δ 4.0–4.5 ppm) .

- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation (e.g., [M+H]⁺ calculated for C₂₄H₂₆ClN₂O₃: 449.1634) .

- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally analogous chromen-2-ones .

Q. How can researchers optimize solubility for in vitro bioassays?

Solubility is often enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-saturation studies in PBS (pH 7.4) with sonication (30 min, 37°C) are recommended to avoid precipitation during cell-based assays .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?

Contradictions may arise from differences in:

- Assay conditions : Standardize incubation time (e.g., 48–72 hrs), serum concentration (e.g., 10% FBS), and metabolic activity measurements (MTT vs. resazurin assays) .

- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS to correlate cytotoxicity with bioavailability .

- Resistance mechanisms : Test for efflux pump activity (e.g., P-gp inhibition with verapamil) in resistant cell lines .

Q. What computational strategies are effective for predicting target proteins or binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, leveraging the compound’s π-π stacking (chlorophenyl) and hydrogen-bonding (ethoxy-piperazine) motifs .

- Pharmacophore modeling : Define essential features (e.g., hydrophobic 4-chlorophenyl, basic piperazine) to prioritize targets like histone deacetylases (HDACs) or phosphodiesterases .

Q. How should in vivo studies be designed to evaluate neuroprotective efficacy?

- Animal models : Use MPTP-induced Parkinson’s disease mice or Aβ-injected Alzheimer’s models .

- Dosage regimen : Administer 10–50 mg/kg/day (oral or i.p.) for 14–28 days, with positive controls (e.g., memantine) .

- Endpoint analysis : Quantify neurotransmitter levels (HPLC), neuronal survival (Nissl staining), and inflammation markers (ELISA for TNF-α/IL-6) .

Q. What strategies mitigate fluorescence interference in cellular imaging studies?

- Quenching controls : Include unstained cells and autofluorescence controls .

- Spectral unmixing : Use confocal microscopy with narrow emission filters (e.g., 450–490 nm for chromen-2-one’s intrinsic fluorescence) .

- Derivatization : Replace the 4-methyl group with non-fluorescent substituents (e.g., CF₃) if signal overlap occurs .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis?

Q. What statistical approaches validate structure-activity relationship (SAR) models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.